2-Ethoxy-1H-pyrrole: Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications
2-Ethoxy-1H-pyrrole: Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications
Executive Summary
As a Senior Application Scientist, I approach heterocyclic chemistry not merely as a sequence of reactions, but as a dynamic system of electronic interactions and environmental controls. 2-Ethoxy-1H-pyrrole is a highly electron-rich, reactive building block utilized in the synthesis of advanced functional materials, porphyrin models, and pharmaceutical intermediates. Due to the strong electron-donating nature of the ethoxy group at the 2-position, the pyrrole ring exhibits a significantly raised Highest Occupied Molecular Orbital (HOMO). While this makes it exceptionally useful for electrophilic aromatic substitutions and coupling reactions, it also renders the compound extremely susceptible to oxidative degradation. This whitepaper provides a rigorously grounded, self-validating framework for the physicochemical profiling, synthesis, and application of 2-ethoxy-1H-pyrrole.
Physicochemical Profiling and Structural Integrity
Accurate chemical identification is the bedrock of reproducible science. A critical analysis of commercial databases reveals a frequent cataloging error regarding this compound.
Expert Insight & Causality: Many commercial suppliers incorrectly assign CAS Number 931-46-4 to 2-ethoxy-1H-pyrrole[1]. However, structural verification confirms that 931-46-4 actually corresponds to the partially saturated analog, 5-ethoxy-3,4-dihydro-2H-pyrrole (also known as 2-ethoxy-1-pyrroline)[2],[3]. The rigorously verified, correct CAS number for the fully aromatic 2-ethoxy-1H-pyrrole is 857201-03-7 [4],[5].
Table 1: Verified Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-ethoxy-1H-pyrrole |
| Verified CAS Number | 857201-03-7[4],[5] |
| Erroneous CAS Number | 931-46-4 (Belongs to 2-ethoxy-1-pyrroline)[1],[2] |
| Molecular Formula | C6H9NO[5] |
| Molecular Weight | 111.14 g/mol [4],[5] |
| SMILES | CCOC1=CC=CN1[1] |
| Appearance | Colorless to pale yellow volatile liquid |
| Stability Kinetics | Highly air-sensitive and moisture-sensitive; prone to rapid oxidative polymerization upon exposure to ambient oxygen[6]. |
Ambident Reactivity and Mechanistic Pathways
The synthesis of 2-alkoxypyrroles typically begins with pyrrolin-2-one. Because pyrrolin-2-one exists in a tautomeric equilibrium and acts as an ambident nucleophile, the choice of electrophile dictates the regioselectivity of the reaction. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the nitrogen atom is "softer." To achieve O-alkylation (yielding 2-ethoxy-1H-pyrrole) rather than N-alkylation, a hard electrophile such as Triethyloxonium tetrafluoroborate (Meerwein's reagent) must be employed[6].
Figure 1: Ambident reactivity pathway of pyrrolin-2-one directed by HSAB theory.
Self-Validating Synthetic Methodology
Because 2-ethoxy-1H-pyrrole is exceptionally air-sensitive[6], standard benchtop organic synthesis protocols will result in total product degradation. The following step-by-step methodology is designed as a self-validating system , where each step contains a built-in mechanistic check to ensure protocol integrity.
Protocol: Synthesis of 2-Ethoxy-1H-pyrrole via O-Alkylation
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Anhydrous Environment Setup: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with high-purity argon (repeat 3x).
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Validation: A strictly moisture-free environment prevents the rapid hydrolysis of Meerwein's reagent back into ethanol and tetrafluoroboric acid, ensuring the electrophile remains active.
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Reagent Loading: Dissolve 10 mmol of pyrrolin-2-one in 50 mL of anhydrous dichloromethane (DCM) under a positive pressure of argon.
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Electrophilic Activation: Cool the solution to 0 °C. Add 11 mmol of Triethyloxonium tetrafluoroborate portion-wise.
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Causality: The hard ethylating agent selectively attacks the hard lactam oxygen, driving the formation of the fully aromatic pyrrole ring[6].
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In-Situ Monitoring: Stir at 0 °C for 1 hour. Monitor reaction progress via Thin Layer Chromatography (TLC) using basic alumina plates.
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Validation: Standard silica gel is inherently acidic and will catalyze the polymerization of the electron-rich pyrrole. Basic alumina ensures that the TLC accurately reflects reaction progress without artifactual degradation.
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Alkaline Quenching: Quench the reaction strictly with saturated aqueous NaHCO₃ at 0 °C. Extract with degassed diethyl ether.
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Validation: The cessation of CO₂ evolution acts as a visual indicator that all residual tetrafluoroboric acid has been neutralized, safeguarding the product from acid-catalyzed decomposition.
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Inert Purification: Dry the organic layer over anhydrous K₂CO₃ (avoid MgSO₄ due to trace acidity). Concentrate under reduced pressure and purify via Kugelrohr distillation or basic alumina chromatography under argon.
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Validation: The product should isolate as a colorless liquid. Any rapid darkening indicates a breach in the inert atmosphere and subsequent oxidative degradation[6].
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Figure 2: Step-by-step self-validating synthetic workflow for 2-ethoxy-1H-pyrrole.
Applications in Advanced Materials and Catalysis
The unique electronic properties of 2-ethoxy-1H-pyrrole make it an indispensable, albeit challenging, intermediate in several high-level applications:
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Biomimetic Photosynthesis Models: 2-Ethoxypyrrole is utilized as a highly reactive precursor in the synthesis of complex chlorin-quinone dyads. These dyads serve as biomimetic models for electron transfer in natural photosynthesis. Due to its extreme air sensitivity, the compound is typically synthesized as a crude product and immediately consumed in subsequent acid-catalyzed coupling reactions without prolonged storage[6].
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Olefin Oligomerization Catalysts: Substituted pyrroles, including 2-ethoxypyrrole, function as critical coordinating ligands in the preparation of chromium(III) carboxylate catalyst systems. These transition metal complexes are pivotal in the selective oligomerization of olefins (e.g., the trimerization of ethylene to 1-hexene). The electron-donating ethoxy group tunes the electron density at the chromium metal center, thereby modulating the catalytic efficiency and product selectivity[7].
References
- BLD Pharm.857201-03-7 | 2-Ethoxy-1H-pyrrole.
- Chemenu.cas 857201-03-7 || where to buy 2-Ethoxy-1H-pyrrole.
- Fluorochem.2-Ethoxy-1H-pyrrole (CAS 931-46-4).
- ChemScene.931-46-4 | 5-Ethoxy-3,4-dihydro-2H-pyrrole.
- Apollo Scientific.931-46-4 Cas No. | 2-Ethoxy-1-pyrroline.
- Olaf Kutzki (GWDG Dissertation).Chlorin-Chinon-Dyaden als Modellsysteme für die Photosynthese.
- Google Patents (US20130150642A1).Preparation of an Olefin Oligomerization Catalyst.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. 931-46-4 Cas No. | 2-Ethoxy-1-pyrroline | Apollo [store.apolloscientific.co.uk]
- 4. 857201-03-7|2-Ethoxy-1H-pyrrole|BLD Pharm [bldpharm.com]
- 5. cas 857201-03-7|| where to buy 2-Ethoxy-1H-pyrrole [english.chemenu.com]
- 6. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]
- 7. US20130150642A1 - Preparation of an Olefin Oligomerization Catalyst - Google Patents [patents.google.com]
